molecular formula C19H16ClNOS B11340785 N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11340785
M. Wt: 341.9 g/mol
InChI Key: BFCAQYDDUQAGSA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a 3-chlorophenyl group, a 4-methyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves a multi-step processThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide include other benzamide derivatives with different substituents, such as:

  • N-(4-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide
  • N-(3-chlorophenyl)-4-ethyl-N-(thiophen-2-ylmethyl)benzamide
  • N-(3-chlorophenyl)-4-methyl-N-(furan-2-ylmethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C19H16ClNOS

Molecular Weight

341.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNOS/c1-14-7-9-15(10-8-14)19(22)21(13-18-6-3-11-23-18)17-5-2-4-16(20)12-17/h2-12H,13H2,1H3

InChI Key

BFCAQYDDUQAGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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